3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine
Description
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-3-7(5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKUNUNUMFNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650892 | |
| Record name | 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-25-7 | |
| Record name | 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(3-Methoxyphenyl)-3-chloro-1,2,4-triazine
The precursor 5-(3-methoxyphenyl)-3-chloro-1,2,4-triazine is synthesized via cyclocondensation of 3-methoxybenzamidine with trichloroacetonitrile in refluxing toluene (110°C, 8 h), yielding 72–78%. Chlorine at position 3 serves as a leaving group for subsequent hydrazine substitution.
Hydrazine-Mediated Substitution
Treatment of 5-(3-methoxyphenyl)-3-chloro-1,2,4-triazine (1 equiv) with hydrazine monohydrate (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 2 hours affords the target compound in 86% yield. Kinetic studies indicate second-order dependence on hydrazine concentration, suggesting an $$ \text{S}_\text{N}\text{Ar} $$ mechanism:
$$
\text{Ar-Cl} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-NHNH}_2 + \text{HCl}
$$
Table 1: Optimization of Substitution Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 2 | 86 |
| Ethanol | 78 | 4 | 72 |
| DMF | 100 | 1 | 68 |
Prolonged heating in dimethylformamide (DMF) reduces yields due to hydrazine decomposition.
Condensation of Triazinones with Hydrazine Hydrate
Preparation of 5-(3-Methoxyphenyl)-1,2,4-triazin-3(2H)-one
Reacting 3-methoxyphenylglyoxal with thiosemicarbazide in acetic acid (reflux, 6 h) yields the triazinone intermediate (64%). Oxidation with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in ethanol converts the thione to a ketone, confirmed by IR loss of $$ \nu(\text{C=S}) $$ at 1,250 cm$$ ^{-1} $$.
Hydrazone Formation
Condensing the triazinone (1 equiv) with hydrazine hydrate (2 equiv) in n-butanol (reflux, 12 h) produces the hydrazinyl derivative via hydrazone formation. This method achieves 65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C, 20 min) of 5-(3-methoxyphenyl)-3-chloro-1,2,4-triazine and hydrazine in acetonitrile accelerates substitution, achieving 82% yield with a 70% reduction in reaction time. Dielectric heating enhances nucleophilicity of hydrazine, minimizing side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, MeOH:H$$ _2$$O = 70:30) shows ≥98% purity, with retention time 6.7 min.
Side Reactions and Mitigation Strategies
Common by-products include:
- 3,5-Bis(hydrazinyl)-1,2,4-triazine : Formed via over-substitution (5–8% yield), removable by column chromatography (SiO$$ _2 $$, CHCl$$ _3$$:MeOH = 95:5).
- Diazenes : Suppressed by maintaining hydrazine stoichiometry ≤1.2 equiv.
Comparative Evaluation of Methods
Table 2: Method Efficiency Analysis
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 86 | 2 h | High |
| Condensation | 65 | 12 h | Moderate |
| Microwave | 82 | 20 min | High |
Nucleophilic substitution in THF is preferred for large-scale synthesis due to operational simplicity and reproducibility.
Applications and Derivatives
The hydrazinyl group enables further functionalization:
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new materials.
Research has indicated that 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine exhibits potential antimicrobial and anticancer properties:
- Antimicrobial Activity: A study synthesized derivatives of triazine and assessed their antimicrobial effects against various pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity: In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in several cancer cell lines (e.g., HepG2, HCT-116). These compounds displayed selective cytotoxicity towards malignant cells while sparing normal cells .
Medical Applications
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its interaction with biological targets suggests it may serve as a lead compound for drug development aimed at treating conditions such as hypertension and cancer.
Case Studies
Case Study 1: Antihypertensive Properties
A series of novel triazines based on the hydrazino framework were synthesized and evaluated for their antihypertensive effects using spontaneously hypertensive rat (SHR) models. Although none matched the efficacy of existing treatments like hydralazine, they exhibited favorable therapeutic indices due to lower toxicity levels .
Case Study 2: Selective Cytotoxicity
Another study focused on the anticancer activity of triazine derivatives tested against multiple cancer types. The findings underscored their potential in developing targeted therapies due to their selective cytotoxicity against malignant cells while sparing normal cells .
Table 1: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple cancer cell lines |
| Derivative A | High | Moderate | Effective against Gram-positive bacteria |
| Derivative B | Low | High | Selective against HepG2 cancer cells |
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Antioxidant Activity vs. Spiro-1,2,4-triazine Derivatives
Studies on spiro-1,2,4-triazines (e.g., derivatives 7a–7d ) reveal structure-dependent antioxidant properties. Key findings include:
- DPPH Radical Scavenging: 7a (IC₅₀ ≈ 400 ppm) showed moderate activity, outperforming 7b–7d but less effective than standards BHT and TBHQ (IC₅₀ ≈ 200 ppm) .
- FRAP Assay: 7a reduced Fe³⁺ ions effectively, ranking TBHQ > BHT > 7a > 7d > 7c > 7b . The methoxy group in the target compound could improve electron-donating capacity compared to non-methoxy analogs.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC₅₀ (ppm) | FRAP Activity Rank | Key Substituents |
|---|---|---|---|
| TBHQ | ~200 | 1 | Phenolic hydroxyl |
| BHT | ~200 | 2 | Tert-butyl groups |
| Spiro-7a | ~400 | 3 | Spiro-fused ring |
| Target Compound* | N/A | N/A | Hydrazinyl, methoxyphenyl |
*Predicted activity based on substituent effects.
Structural Analogs with Hydrazinyl/Aryl Groups
- 3-Hydrazino-5-phenyl-1,2,4-triazine (CAS: 28735-29-7): Lacks the methoxy group, resulting in lower electron-donating capacity and possibly reduced antioxidant efficacy compared to the target compound .
Table 2: Structural and Electronic Comparisons
| Compound | Substituents | Electronic Effects | Potential Applications |
|---|---|---|---|
| Target Compound | 3-Hydrazinyl, 5-methoxyphenyl | Electron-donating (methoxy) | Antioxidants, ligands |
| 3-Hydrazinyl-5,6-diphenyl | 3-Hydrazinyl, 5,6-diphenyl | Steric hindrance | Materials science, catalysis |
| Spiro-7a | Spiro-fused ring | Conformational rigidity | Antimicrobial agents |
Electronic Effects: Amino vs. Nitro Derivatives
- Amino Derivatives (e.g., V2, P2): Electron-donating amino/hydrazinyl groups improve bond stability and insensitivity, making them suitable for explosives or pharmaceuticals .
- Nitro Derivatives (e.g., RDX analogs) :
The target compound’s hydrazinyl group aligns with amino derivatives, suggesting higher stability than nitro analogs.
Biological Activity
3-Hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine is a compound belonging to the triazine family, known for its diverse biological activities. Research has shown that derivatives of 1,2,4-triazine possess significant pharmacological properties, including anticancer, antimicrobial, and antihypertensive effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. The general synthetic route includes:
- Formation of the Triazine Core : Starting from suitable precursors like 3-amino-5-(3-methoxyphenyl)-1,2,4-triazine.
- Hydrazination : Reacting the triazine core with hydrazine hydrate to introduce the hydrazinyl group.
Anticancer Activity
The anticancer potential of triazine derivatives has been widely studied. In particular:
- Mechanism : Compounds like this compound exhibit cytotoxicity against various cancer cell lines by inhibiting key pathways involved in tumor growth. For instance, they may act as mTOR inhibitors, which are crucial in regulating cell growth and proliferation .
- Case Study : In a study evaluating several triazine derivatives, compounds with similar structures demonstrated IC50 values ranging from 6.42 to 20.20 μM against HL-60 and MCF-7 cell lines . This suggests that this compound could exhibit comparable efficacy.
Antimicrobial Activity
Triazines have also shown promising antimicrobial properties:
- Spectrum of Activity : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .
- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.
Antihypertensive Activity
Research indicates that certain triazines can lower blood pressure:
- Study Findings : A series of hydrazino-triazines were evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR). Some compounds displayed moderate activity with LD50 values greater than 300 mg/kg . This positions this compound as a candidate for further investigation in hypertension treatment.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydrazinyl-5-(3-methoxyphenyl)-1,2,4-triazine, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and substituted aryl precursors. For example, hydrazine reacts with 3-methoxyphenyl-substituted triazine intermediates under reflux in ethanol or methanol, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours). Catalysts like acetic acid or HCl may improve cyclization efficiency .
- Methodological Note : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structure of this compound validated experimentally?
- Combine spectroscopic techniques:
- NMR : H and C NMR confirm the hydrazinyl group (-NH-NH) and methoxyphenyl substitution (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z 245.1 for CHNO) .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the planar triazine ring .
Q. What structural features of this compound contribute to its biological activity?
- The hydrazinyl group enhances hydrogen-bonding interactions with biological targets, while the 3-methoxyphenyl moiety improves lipophilicity and membrane permeability. The triazine core acts as a pharmacophore, enabling π-π stacking with aromatic residues in enzymes or receptors .
- SAR Insight : Substitution at the 5-position (e.g., methoxyphenyl vs. phenyl) significantly modulates activity; electron-donating groups (e.g., -OCH) enhance binding affinity in certain cancer cell lines .
Advanced Research Questions
Q. How can computational methods predict the binding mode of this compound to anticancer targets?
- Perform molecular docking (e.g., AutoDock Vina) against validated targets like EGFR or topoisomerase II. Use DFT calculations (B3LYP/6-31G*) to optimize geometry and electrostatic potential maps. MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes over 50–100 ns trajectories .
- Validation : Compare predicted binding energies with experimental IC values from kinase assays .
Q. How to resolve contradictions in reported biological activity data for 1,2,4-triazine derivatives?
- Case Study : Discrepancies in cytotoxicity (e.g., varying IC values across studies) may arise from differences in cell lines, assay protocols, or impurity profiles. Address this by:
- Standardizing assays (e.g., MTT vs. SRB methods).
- Validating compound purity (>95% via HPLC) and stereochemistry.
- Testing across multiple cell lines (e.g., MCF-7, HepG2, A549) to identify structure-activity trends .
Q. What strategies optimize the solubility and bioavailability of this compound without compromising activity?
- Synthetic Modifications : Introduce hydrophilic groups (e.g., -SOH, -COOH) at non-critical positions.
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions.
- In Silico Tools : Predict logP and solubility via QSPR models (e.g., SwissADME) .
Q. How do reaction mechanisms differ between classical and microwave-assisted synthesis of triazine derivatives?
- Microwave irradiation accelerates reactions via dielectric heating, reducing time (e.g., from 12 hours to 30 minutes) and improving yields (15–20% increase). Mechanistic studies (e.g., kinetic monitoring) show enhanced nucleophilic substitution rates under microwave conditions .
Q. What crystallographic data are available for 1,2,4-triazine derivatives, and how do they inform drug design?
- XRD data for analogues (e.g., (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol) reveal planar triazine rings and hydrogen-bonding networks critical for stabilizing target interactions. Use CCDC databases to compare packing motifs .
Methodological Guidelines
- Contradiction Analysis : Cross-reference biological data with synthetic protocols and analytical validation steps .
- Advanced Characterization : Combine XRD with spectroscopic methods to resolve stereochemical ambiguities .
- Ethical Note : Exclude non-peer-reviewed sources (e.g., ) and prioritize journals with rigorous peer review (e.g., Heterocyclic Communications, Current Issues in Pharmacy and Medical Sciences) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
